4-Butoxy-3-fluoro-4'-pentyl-1,1'-biphenyl
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Overview
Description
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of butoxy and pentyl groups attached to the biphenyl core, along with a fluorine atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-3-fluoro-1,1’-biphenyl
- 4-Pentyl-3-fluoro-1,1’-biphenyl
- 4-Butoxy-4’-pentyl-1,1’-biphenyl
Uniqueness
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific combination of functional groups attached to the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
88607-05-0 |
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Molecular Formula |
C21H27FO |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-butoxy-2-fluoro-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C21H27FO/c1-3-5-7-8-17-9-11-18(12-10-17)19-13-14-21(20(22)16-19)23-15-6-4-2/h9-14,16H,3-8,15H2,1-2H3 |
InChI Key |
JGHCQAXHCFLZTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OCCCC)F |
Origin of Product |
United States |
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